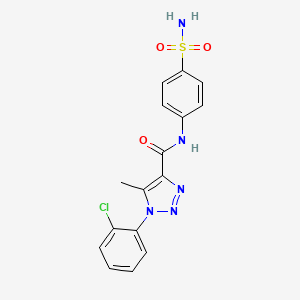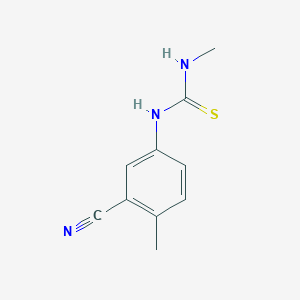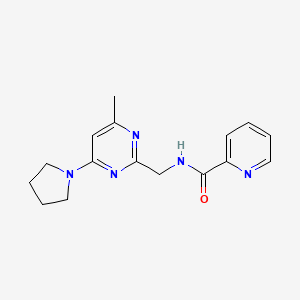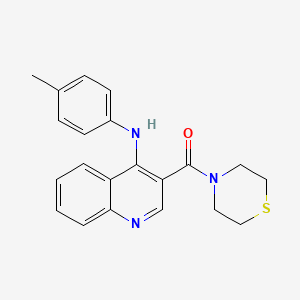
1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical entity that appears to be a derivative of 1,2,3-triazole. The triazole moiety is a five-membered heterocyclic compound containing three nitrogen atoms, which is often used in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules. The presence of chlorophenyl and sulfamoylphenyl groups suggests potential for bioactivity, as these functionalities are common in pharmaceuticals.
Synthesis Analysis
The synthesis of related triazole compounds has been demonstrated in the provided papers. For instance, the synthesis of a compound with a similar triazole core, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was achieved using a 1,3-dipolar cycloaddition reaction, a method commonly referred to as "click chemistry" . This approach is highly efficient and often yields products with high purity, as indicated by the absence of detectable impurities in the X-ray powder diffraction study . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with the final step involving a reaction between a triazole ester and ethylene diamine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the triazole ring, which can be substituted at various positions to create a diverse range of compounds. The X-ray diffraction data of a related compound showed that it crystallized in an orthorhombic system, with specific unit-cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal and can provide insights into the potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives typically include the 1,3-dipolar cycloaddition, which is a cornerstone of click chemistry. This reaction is highly regioselective and can be performed under mild conditions, making it suitable for the synthesis of a wide variety of triazole compounds . The reaction conditions, such as temperature and time, are critical factors that influence the yield and purity of the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole core. For example, the crystalline form, melting point, solubility, and stability are all properties that can be influenced by the molecular structure. The yield of the synthesis process, as well as the characterization techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR), are essential for confirming the identity and purity of the synthesized compounds .
科学的研究の応用
Corrosion Inhibition
Triazole derivatives have been explored for their corrosion inhibition properties, particularly in the context of protecting metals in acidic environments. One study demonstrated that a triazole derivative was a highly effective corrosion inhibitor for mild steel in hydrochloric and sulfuric acid media, with inhibition efficiencies reaching up to 99% in certain conditions. The study suggests the potential of triazole compounds in protecting metal surfaces from corrosion, which is crucial in extending the lifespan of metal components in various industrial applications (Lagrenée et al., 2002).
Antimicrobial Activity
Triazole derivatives are also significant for their antimicrobial activities. A specific study highlighted the synthesis of new triazole derivatives and their testing against various microorganisms. Some compounds exhibited good to moderate activities, underscoring the potential of triazole-based compounds as antimicrobial agents. This suggests their applicability in developing new treatments for infections, especially in an era where antibiotic resistance is a growing concern (Bektaş et al., 2007).
Antitumor Activities
Another avenue of research involves the antitumor properties of triazole derivatives. For instance, one study on imidazotetrazines, a class of compounds related to triazoles, demonstrated curative activity against specific leukemia models. This suggests that triazole derivatives could be explored further for their potential benefits in cancer treatment, acting possibly as prodrugs to deliver active agents in a controlled manner or as direct antitumor agents themselves (Stevens et al., 1984).
作用機序
Target of Action
Similar compounds have been found to targetc-Met kinase , a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
It’s likely that the compound interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound likely affects the HGF/c-Met pathway , which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of this pathway has been reported in several cancers .
Result of Action
Similar compounds have shown antiproliferative effects against certain cancer cell lines .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of the compound. Factors such as pH can influence the rate of reaction of similar compounds . Therefore, the environment in which the compound is administered should be carefully considered.
特性
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c1-10-15(20-21-22(10)14-5-3-2-4-13(14)17)16(23)19-11-6-8-12(9-7-11)26(18,24)25/h2-9H,1H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYXWUSNSFKNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)